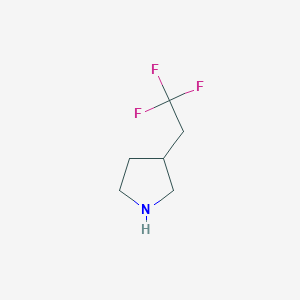

3-(2,2,2-trifluoroethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOIRIEXVHPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Pyrrolidine and Its Complex Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a fundamental and effective method for the saturation of heterocyclic aromatic compounds like pyrrole (B145914). To synthesize 3-(2,2,2-trifluoroethyl)pyrrolidine, this approach would logically start from a precursor such as 3-(2,2,2-trifluoroacetyl)pyrrole or 3-(2,2,2-trifluoroethylidene)pyrrole. The reduction of the pyrrole ring, which is an electron-rich aromatic system, can be challenging and often requires specific catalytic systems and conditions to achieve high yields and selectivity.

Hydrogenation of Trifluoroacetylated Pyrrole Derivatives

The hydrogenation of a trifluoroacetylated pyrrole precursor would involve the reduction of both the ketone and the aromatic ring. This can be achieved in a single step or sequentially. The primary precursor for this route would be 3-(2,2,2-trifluoroacetyl)pyrrole. The hydrogenation would reduce the trifluoroacetyl group to a 2,2,2-trifluoroethyl group and saturate the pyrrole ring to a pyrrolidine (B122466).

Palladium, particularly when supported on carbon (Pd/C), is a versatile and widely used catalyst for hydrogenation reactions. masterorganicchemistry.com The hydrogenation of electron-rich heterocycles like pyrroles is often sluggish under neutral conditions. The reaction is frequently enhanced by conducting the reduction in an acidic solvent, such as acetic acid. wikipedia.org The acid protonates the pyrrole ring, which decreases its electron density and facilitates the coordination and subsequent reduction on the catalyst surface.

For the synthesis of this compound, the hydrogenation of a 3-(2,2,2-trifluoroacetyl)pyrrole precursor using Pd/C under acidic conditions would be a plausible route. The process would likely involve the concurrent reduction of the pyrrole ring and the carbonyl group. The use of palladium catalysts is generally preferred over platinum for reducing nitro compounds to amines while avoiding hydrogenolysis, a preference that can extend to other sensitive functional groups. wikipedia.org However, palladium can also catalyze decarbonylation in some cases, which would be an undesirable side reaction. future4200.com

Table 1: Illustrative Conditions for Palladium-Catalyzed Hydrogenation of Pyrrole Derivatives This table presents representative conditions for related reactions, as specific data for 3-(2,2,2-trifluoroacetyl)pyrrole is not readily available in published literature.

| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield | Reference |

| 10% Pd/C | N-Acyl Pyrrolines | Formic Acid/DMF | N/A (Transfer) | 60 °C | High | researchgate.net |

| Pd/C | Furfural | scCO₂ | 40 bar | 80 °C | 79% Conversion | rsc.org |

| Pd/P(t-Bu)₃ | 4-Allylanisole | Formic Acid/Toluene | N/A (Transfer) | 80 °C | 98% | researchgate.net |

When the pyrrole ring being hydrogenated is substituted, new stereocenters can be created, leading to the formation of diastereomers. The catalytic hydrogenation of alkenes and heterocycles on a solid catalyst surface is typically a syn-addition, where both hydrogen atoms add to the same face of the molecule. masterorganicchemistry.com The substrate adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the catalyst to one side of the double bond. masterorganicchemistry.com

In the case of a substituted pyrroline (B1223166) intermediate, the catalyst will typically approach from the less sterically hindered face, which dictates the stereochemical outcome. For a precursor like 3-(2,2,2-trifluoroethyl)-2,5-dihydropyrrole, hydrogenation would likely lead to a mixture of cis and trans diastereomers, with the ratio depending on the steric influence of the trifluoroethyl group and any substituents on the nitrogen atom. The separation of these diastereomers would typically be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Rhodium and Platinum Dioxide-Mediated Pyrrole Hydrogenation

While palladium is common, rhodium and platinum catalysts also offer powerful alternatives for the hydrogenation of N-heterocycles.

Rhodium catalysts , such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are highly effective for the hydrogenation of aromatic and heteroaromatic rings, often under milder conditions than those required for palladium. acs.orgrsc.org Rhodium has shown particular efficacy in the hydrogenation of pyridines and pyrroles. acs.orgrsc.org For instance, Rh₂O₃ has been used for the reduction of various unprotected pyridines under mild conditions with a broad substrate scope. rsc.org A rhodium-catalyzed approach could therefore be highly effective for the saturation of a trifluoroacetylated pyrrole precursor.

Platinum dioxide (PtO₂) , also known as Adams' catalyst, is another powerful hydrogenation catalyst. wikipedia.org It is typically used in acidic solvents like acetic acid. The oxide itself is a precatalyst that is reduced in situ by hydrogen to form highly active platinum black. wikipedia.org Adams' catalyst is effective for hydrogenating a wide variety of functional groups, including aromatic rings. wikipedia.orgfuture4200.com Its use in acidic media makes it well-suited for the reduction of electron-rich pyrroles.

Table 2: Examples of Rhodium and Platinum Catalysts in Heterocycle Hydrogenation This table provides examples of catalyst applications for related heterocyclic systems.

| Catalyst | Substrate Type | Conditions | Key Feature | Reference |

| [(Cp*Rh)₂Cl₄] | Pyridines, Pyrroles | 50 bar H₂, 100 °C, THF | Effective for various N-heteroarenes | acs.org |

| Rh₂O₃ | Functionalized Pyridines | 1-10 bar H₂, RT-50 °C, MeOH/AcOH | Mild conditions, broad scope | rsc.org |

| PtO₂ (Adams') | General Alkenes, Arenes | H₂, Acetic Acid | Highly active, used in acidic media | wikipedia.org |

[3+2] Cycloaddition Strategies

[3+2] Cycloaddition reactions are powerful, atom-economical methods for constructing five-membered rings like pyrrolidines. rsc.org These reactions often allow for the creation of multiple stereocenters in a single, controlled step.

Azomethine Ylide Cycloadditions

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene or alkyne) is a cornerstone of pyrrolidine synthesis. nih.gov An azomethine ylide is a three-atom component that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. nih.gov

To synthesize this compound, this strategy would involve the reaction of a non-stabilized azomethine ylide with an alkene bearing a trifluoroethyl group. A suitable dipolarophile would be 4,4,4-trifluorobut-1-ene or a related activated alkene. The azomethine ylide, for example, generated from the condensation of sarcosine (B1681465) and formaldehyde, would react with the trifluoroethyl-substituted alkene to form the desired pyrrolidine ring with the trifluoroethyl group at the 3-position. The regioselectivity of the cycloaddition is a critical factor and is influenced by the electronic and steric properties of both the ylide and the dipolarophile. nih.gov While many examples exist for synthesizing various substituted pyrrolidines, including those with trifluoromethyl groups at the 2-position bohrium.com, the direct application to form the 3-(2,2,2-trifluoroethyl) isomer would depend on the specific choice of reactants and conditions.

Table 3: Illustrative Azomethine Ylide [3+2] Cycloaddition Reactions This table showcases the versatility of the [3+2] cycloaddition for creating substituted pyrrolidines.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Vinyl Sulfonyl Fluorides | LiF, 140 °C, no solvent | Pyrrolidine-3-sulfonyl fluorides | acs.orgenamine.net |

| Glycine ester imines | N-tert-Butanesulfinylazadienes | Ag₂CO₃, Toluene, 70 °C | Densely substituted pyrrolidines | acs.org |

| Amides/Lactams | Conjugated Alkenes | Vaska's complex, TMDS | Functionalized pyrrolidines | nih.gov |

Generation of Azomethine Ylides from 3,3,3-Trifluoroalanine and Carbonyl Compounds

A key method for synthesizing 2-trifluoromethylated pyrrolidines and their unsaturated precursors, 3-pyrrolines, involves the use of 3,3,3-trifluoroalanine (F3A). bohrium.com This process begins with the condensation of F3A with various carbonyl compounds, such as aldehydes or ketones. bohrium.commdpi.com This reaction, followed by a decarboxylative step, generates a trifluoromethylated azomethine ylide in situ. bohrium.com This transient 1,3-dipole is the crucial intermediate for the subsequent construction of the pyrrolidine ring. bohrium.comrsc.org The reaction proceeds under mild conditions, typically by stirring the components in an alcohol solvent at room temperature. bohrium.com

Stereoselective Reactions with Electron-Deficient Alkynes and Alkenes

Once the trifluoromethylated azomethine ylide is formed, it is immediately trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile. bohrium.com Electron-deficient alkynes and alkenes are particularly effective partners in this reaction, leading to the formation of 2-trifluoromethyl-3-pyrrolines and 2-trifluoromethyl-pyrrolidines, respectively, in moderate to good yields. bohrium.com The high regio- and stereoselectivity of these cycloadditions is a significant advantage, providing a direct route to highly functionalized five-membered heterocycles. doi.org The stereochemistry of the resulting pyrrolidine can be controlled, and up to four new stereogenic centers can be created in a single step. doi.orgthieme-connect.de For example, the 3-pyrroline (B95000) products can be subsequently oxidized to the corresponding pyrrole using reagents like o-iodoxybenzoic acid. bohrium.com

N-2,2,2-Trifluoroethylisatin Ketimines as Versatile 1,3-Dipoles

N-2,2,2-trifluoroethylisatin ketimines are highly valuable synthons in modern organic chemistry, first reported as 1,3-dipole precursors in 2015. nih.gov They are typically prepared via the condensation of isatins with trifluoroethylamine. mdpi.com These ketimines serve as stable precursors to azomethine ylides, which can be generated in situ and used in a wide array of cycloaddition reactions to construct complex, trifluoromethyl-containing spirooxindole scaffolds. mdpi.commdpi.comresearchgate.net The introduction of the trifluoromethyl (CF3) group is of particular interest as it can significantly alter the biological properties of the parent molecule. nih.gov

Reactions with Nitroalkenes for Spirooxindole Formation

The reaction of N-2,2,2-trifluoroethylisatin ketimines with nitroalkenes represents an efficient pathway to CF3-containing polycyclic spirooxindoles. nih.gov For instance, an asymmetric [3+2] annulation reaction with 2-nitroindoles or 2-nitrobenzofurans, catalyzed by a dipeptide phosphonium (B103445) salt, yields the desired spirooxindole derivatives in high yields (80–97%) and with excellent diastereoselectivities (all >20:1 dr) and good enantioselectivities (70–96% ee). nih.gov These [3+2] annulation reactions are powerful tools for building aromatic five-membered nitrogen heterocycles, where the nitroalkene acts as a versatile building block. chim.it

Cycloadditions with Maleimides to Form Spiro-Fused Heterocycles

Maleimides are effective dipolarophiles in cycloaddition reactions with the azomethine ylides generated from N-2,2,2-trifluoroethylisatin ketimines. These reactions produce complex spiro-fused heterocycles that incorporate succinimide, pyrrolidine, and oxindole (B195798) moieties. mdpi.comresearchgate.net

One approach utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to promote a diastereoselective [3+2] cycloaddition. This method affords trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives in moderate to excellent yields (69–96%) and with good diastereoselectivities (67:33 to >99:1 dr). mdpi.comresearchgate.net

Alternatively, a copper-catalyzed asymmetric 1,3-dipolar cycloaddition can achieve the desymmetrization of prochiral N-arylmaleimides. acs.orgacs.org Using a Cu(OTf)2/chiral ferrocenyl P,N-ligand complex, this reaction produces F3C-containing octahydropyrrolo[3,4-c]pyrroles with excellent yields (up to 99%), diastereoselectivities (>20:1 dr), and enantioselectivities (99% ee). acs.orgacs.org

Table 1: Phase-Transfer Catalyzed [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with Maleimides. researchgate.net

| Entry | Ketimine Substituent (R¹) | Maleimide Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | Ph | 92 | 90:10 |

| 2 | 5-F | Ph | 96 | 91:9 |

| 3 | 5-Cl | Ph | 93 | 92:8 |

| 4 | 5-Br | Ph | 94 | 93:7 |

| 5 | 5-Me | Ph | 89 | 85:15 |

| 6 | H | 4-FC₆H₄ | 95 | 88:12 |

| 7 | H | 4-ClC₆H₄ | 94 | 90:10 |

| 8 | H | 4-BrC₆H₄ | 96 | 92:8 |

| 9 | H | 2-ClC₆H₄ | 85 | >99:1 |

| 10 | H | Me | 75 | 67:33 |

Transformations with Rhodamine Derivatives

N-2,2,2-trifluoroethylisatin ketimines can undergo efficient asymmetric [3+2] cycloaddition reactions with rhodanine (B49660) derivatives. mdpi.com When catalyzed by a bifunctional cinchona-derived squaramide catalyst, this reaction produces CF3-containing bispiro heterocyclic compounds. mdpi.com The process demonstrates high yields (65–99%) along with good diastereo- and enantioselectivities (86:14 to >99:1 dr and 57 to >99% ee). mdpi.com The feasibility of this method for larger-scale synthesis has been demonstrated, highlighting its practical utility. mdpi.com

Annulation Reactions with Cyclic 2,4-Dienones

The versatility of N-2,2,2-trifluoroethylisatin ketimines extends to reactions with cyclic 2,4-dienones. A remote regioselective asymmetric [3+2] cycloaddition, catalyzed by a chiral primary amine, enables the construction of chiral pyrrolidine spirocyclic indole (B1671886) derivatives. mdpi.com This asymmetric cascade reaction proceeds with good to excellent diastereo- and enantioselectivities (3:1 to >19:1 dr and 82–95% ee) and provides the products in high yields (26–95%). mdpi.com

Cycloadditions with α,β-Unsaturated Pyrazolones

The [3+2] cycloaddition reaction of azomethine ylides with α,β-unsaturated pyrazolones serves as a powerful tool for the synthesis of highly functionalized spiro-pyrrolidine pyrazolones. These reactions typically proceed with high yields and regioselectivity. The reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes has been investigated to produce a variety of 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines in moderate to good yields. researchgate.net This method is noted for its mild reaction conditions, good regioselectivity, and broad substrate scope. researchgate.net

For instance, the three-component reaction of 2,2,2-trifluoroethyl pyrazole-5-carboxylates can be achieved through the carbonylative Heck coupling of aryl bromides with butyl vinyl ether to form 3-alkoxyalkenones, which then react with various hydrazines. nih.gov However, this can sometimes lead to the formation of 1,5-substituted pyrazole (B372694) byproducts. nih.gov

A notable application of this methodology is the synthesis of highly functionalized fluoroalkyl spiropyrazolones via an effective [3+2] cycloaddition of di/trifluoromethyl hydrazonoyl bromides and alkylidene pyrazolones, which also affords good yields. researchgate.net

Table 1: Synthesis of Fluoroalkylated Pyrazoles and Pyrazolines via [3+2] Cycloaddition

| Reactants | Product Type | Yield | Key Features |

| Difluoromethyl/Trifluoromethyl hydrazonoyl bromides and trifluoromethyl-substituted alkenes | 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines | Moderate to Good | Mild conditions, good regioselectivity |

| Aryl bromides, butyl vinyl ether, and hydrazines | 2,2,2-trifluoroethyl pyrazole-5-carboxylates | - | Potential for byproduct formation |

| Di/Trifluoromethyl hydrazonoyl bromides and alkylidene pyrazolones | Fluoroalkyl spiropyrazolones | Good | Effective for spiro compounds |

Reactions with Aurone (B1235358) Derivatives for Spiro[benzofuran-pyrrolidine-oxindole] Skeletons

The reaction between aurone derivatives and azomethine ylides provides a direct route to complex spiro[benzofuran-pyrrolidine-oxindole] skeletons. A three-component [3+2] cycloaddition reaction involving (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine can produce the desired spiro compounds in high yield and with good diastereoselectivity. mdpi.com Optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing yield and selectivity. mdpi.com For example, conducting the reaction in acetonitrile (B52724) at 40°C has been shown to be effective. mdpi.com This methodology allows for the rapid generation of potentially bioactive compounds from a wide range of substrates. mdpi.comnih.gov

Table 2: Three-Component Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | Acetonitrile | 40 | 82 | 9:1 |

Decarboxylative Annulation with Chromones

A notable method for synthesizing chiral hybrid pyrrolidine-chromanone polycyclic derivatives involves the enantioselective, decarboxylative [3+2] cycloaddition of azomethine ylides and chromone-3-carboxylic acids. nih.gov This reaction, often realized under Brønsted base catalysis, produces highly functionalized products in high yields and with good stereoselectivities. nih.gov The process is characterized as an asymmetric, intermolecular, and decarboxylative [3+2] cyclization. nih.gov

Chiral-Boron Complex-Catalyzed Cycloadditions with 2'-Hydroxychalcones

The asymmetric [3+2] cycloaddition of 2'-hydroxychalcones with N-2,2,2-trifluoroethylisatin ketimines, catalyzed by a chiral-boron complex, is a highly efficient method for preparing a broad range of 3,2'-pyrrolidinyl spirooxindole derivatives. acs.orgnih.gov These products bear a CF3-substituted pyrrolidine moiety and contain four contiguous stereocenters. acs.orgnih.gov

This protocol is distinguished by its mild reaction conditions, high efficiency, and excellent stereocontrol, achieving high yields (up to 99%), diastereomeric ratios (>20:1 dr), and enantiomeric excesses (>99% ee). acs.orgnih.gov The catalyst, often an (R)-3,3'-I2-BINOL-boron complex, plays a crucial role in the stereochemical outcome. acs.orgnih.gov DFT studies can be employed to elucidate the stereochemical course of the asymmetric induction. figshare.com

Table 3: Chiral-Boron Complex-Catalyzed Asymmetric [3+2] Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 2'-Hydroxychalcones | N-2,2,2-Trifluoroethylisatin ketimines | (R)-3,3'-I2-BINOL-boron complex | up to 99 | >20:1 | >99 |

A related reaction involves the asymmetric 1,3-dipolar cycloaddition of 2'-hydroxychalcones with N,N'-cyclic azomethine imines, catalyzed by a similar (R)-3,3'-I2-BINOL-boron complex. nih.govacs.org This provides N,N'-bicyclic pyrazolidine (B1218672) derivatives with three contiguous tertiary stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.govacs.org

Annulation with 2-Ylideneindane-1,3-diones for Complex Spiro Structures

The annulation of azomethine ylides with 2-ylideneindane-1,3-diones is another effective strategy for constructing complex spiro structures containing the pyrrolidine ring. This type of reaction capitalizes on the reactivity of the ylideneindane-1,3-dione as a dipolarophile in [3+2] cycloaddition reactions.

Reactions with Benzynes for Spiro[oxindole-3,2′-pyrrolidine] Derivatives

A novel synthetic approach for the construction of spiro[oxindole-3,2′-pyrrolidine] derivatives involves the 1,3-dipolar cycloaddition of azomethine ylides with benzynes. nih.govacs.org The azomethine ylides are generated from ketimines, which are the condensation products of isatins and 2,2,2-trifluoroethylamine. nih.govacs.org These ketimines react with benzyne (B1209423) in the presence of a weak base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or tetrabutylammonium difluorotriphenylsilicate (TBAT). nih.govacs.org This mild and practical method provides an efficient route to these biologically relevant spiro compounds in good yields. nih.govacs.org This work demonstrates that arynes can serve as effective alternatives to allenes and alkynes for creating the carbon-carbon double bond within the five-membered ring of the spirooxindole framework. acs.org

Glycine-Based [3+2] Cycloadditions for Pyrrolidine-Containing Polycyclic Compounds

Glycine serves as a versatile and fundamental building block for the synthesis of pyrrolidine-containing polycyclic compounds through [3+2] cycloaddition reactions. mdpi.comnih.gov These methods are advantageous due to their atom economy, minimal byproduct formation, and high synthetic efficiency. mdpi.com

A key strategy involves the decarboxylative 1,3-dipolar [3+2] cycloaddition, where semi- or non-stabilized azomethine ylides are generated from the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com Semi-stabilized azomethine ylides generally exhibit better regio- and stereoselectivity in these cycloadditions. mdpi.com

Furthermore, highly efficient decarboxylative double [3+2] cycloaddition reactions have been developed for synthesizing tetracyclic pyrrolizidines. mdpi.com This pseudo five-component reaction involves glycine, aldehydes, and maleimides, leading to the formation of two semi-stabilized azomethine ylides and subsequent α-C-H functionalization of the newly formed pyrrolidine rings. mdpi.com This approach can yield complex tetracyclic structures in high yields and with excellent diastereoselectivity. mdpi.com Similarly, dispirooxindole-pyrrolizidines can be synthesized via a double [3+2] cycloaddition of glycine, aldehydes, and olefinic oxindoles, with zeolites like HY being used to control stereoselectivity. mdpi.com

Rearrangement-Based Syntheses

Rearrangement reactions offer a powerful tool for the stereocontrolled synthesis of complex cyclic systems. A notable strategy involves the ring expansion of smaller heterocyclic precursors.

Ring Expansion Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines

A significant advancement in the synthesis of chiral 2-(trifluoromethyl)pyrrolidines involves a rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.gov This method utilizes enantiopure 4-formyl-β-lactams as starting materials, which undergo trifluoromethylation of the aldehyde group, followed by the reductive removal of the β-lactam carbonyl to yield the key chiral azetidine (B1206935) precursors. nih.gov

The subsequent and crucial step is the treatment of these in situ activated 2-trifluoroethylated azetidines with a range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and fluorine. nih.govresearchgate.net This treatment induces a ring expansion, proceeding through the interception of a bicyclic aziridinium (B1262131) intermediate, to afford the desired chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.govresearchgate.net This process is highly efficient, providing the products in good to excellent yields, which can range from 45% to 99%, and with high diastereoselectivity (dr >99/1 as determined by 1H NMR). nih.govresearchgate.net The versatility of this method is further demonstrated by the selective N,O-debenzylation of the resulting pyrrolidines for further synthetic modifications. nih.gov

Metal-Catalyzed Aminotrifluoromethylation

Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the introduction of trifluoromethyl groups into azaheterocycles is no exception.

Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes to Construct Trifluoromethylated Azaheterocycles

A noteworthy development is the copper(I)-catalyzed intramolecular aminotrifluoromethylation of unactivated alkenes. acs.orgacs.org This method provides a direct route for the concurrent formation of a five- or six-membered azaheterocycle and a carbon-trifluoromethyl (C-CF3) bond. acs.orgacs.org A key feature of this reaction is the use of trimethyl(trifluoromethyl)silane, (TMS)CF3, as the nucleophilic trifluoromethyl source. acs.orgacs.org

This transformation is applicable to a broad spectrum of electronically and structurally diverse substrates, making it a step-economical approach to various trifluoromethylated azaheterocycles. acs.orgacs.org The reaction proceeds under mild conditions and expands the scope of available methods by including substrates that are challenging to access through existing protocols. acs.org The presence of a trifluoromethyl group in these azaheterocycles is of significant interest as it can enhance properties such as lipophilicity, metabolic stability, and bioavailability in bioactive compounds. acs.orgacs.org

| Catalyst System | CF3 Source | Substrate Scope | Ring Sizes | Reference |

| Copper(I) | (TMS)CF3 | Electronically and structurally varied unactivated alkenes | 5- and 6-membered | acs.orgacs.org |

Electrochemical Synthetic Methods

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis, avoiding the need for harsh reagents.

Decarboxylative Trifluoromethylation of Cinnamic Acid Derivatives Leading to 4-Aryl-3-(trifluoromethyl)pyrrolidines

An electrochemical approach has been effectively utilized for the decarboxylative trifluoromethylation of cinnamic acid derivatives. researchgate.net This method leads to the formation of β-(trifluoromethyl)styrenes, which are valuable intermediates. researchgate.net The synthetic utility of these styrenes is demonstrated by their subsequent transformation into 4-aryl-3-(trifluoromethyl)pyrrolidines. researchgate.net

The electrochemical process itself has been revisited and optimized to reduce the required amount of the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na), a less expensive trifluoromethyl source, without the need for additional additives. researchgate.net This reaction exhibits broad functional group tolerance and is amenable to scale-up and late-stage diversification. researchgate.net The mechanism involves the generation of trifluoromethyl radicals, and computational studies have been employed to understand the influence of aryl terminal groups on the reaction yields. researchgate.net

| Reaction | Key Intermediate | Subsequent Transformation | Key Features | Reference |

| Electrochemical Decarboxylative Trifluoromethylation | β-(Trifluoromethyl)styrenes | Transformation into 4-aryl-3-(trifluoromethyl)pyrrolidines | Reduced reagent loading, broad functional group tolerance, scalable | researchgate.net |

Stereochemical Control and Asymmetric Synthesis Methodologies

Diastereoselectivity in Catalytic Hydrogenation Reactions of Pyrroles

Catalytic hydrogenation of substituted pyrrole (B145914) precursors represents a direct route to the pyrrolidine (B122466) core. The diastereoselectivity of this transformation is highly dependent on the catalyst, substrate, and reaction conditions. In the hydrogenation of chiral pyrrole derivatives, high diastereoselectivities have been achieved in non-acidic media. For instance, the hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester over a rhodium-on-carbon catalyst in methanol (B129727) at 20 bar and room temperature resulted in a diastereomeric excess (d.e.) of 95%. researchgate.net

The choice of the metallic catalyst and the solvent can significantly influence the stereochemical outcome. researchgate.net Furthermore, ruthenium catalysts modified with chiral phosphine (B1218219) ligands, such as PhTRAP, have demonstrated high enantioselectivity in the asymmetric hydrogenation of N-Boc-protected pyrroles. nih.gov This method has been successfully applied to the hydrogenation of 2,3,5-trisubstituted pyrroles, affording the corresponding pyrrolidines with the creation of three chiral centers in a single step with a high degree of stereocontrol. nih.gov While not specifically detailing the 3-(2,2,2-trifluoroethyl) substituent, these findings underscore the potential of catalytic hydrogenation to control the stereochemistry of substituted pyrrolidines. The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has also been achieved through a formal (3+2)-annulation strategy involving an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization via catalytic hydrogenation. nih.gov

Enantioselective and Diastereoselective Control in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and atom-economical method for constructing the pyrrolidine ring with control over up to four new stereogenic centers. acs.orgnih.gov This strategy has been extensively utilized for the synthesis of trifluoromethylated pyrrolidines, including those with spirocyclic systems. nih.govresearchgate.net The reaction of N-(2,2,2-trifluoroethyl)isatin ketimines with various dipolarophiles in the presence of a catalyst can lead to highly functionalized spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent yields and diastereoselectivities. researchgate.net

The key to achieving high stereoselectivity in these reactions lies in the use of chiral catalysts that can effectively discriminate between the different transition states leading to the various possible stereoisomers.

Role of Chiral Catalysts in Inducing High Stereoselectivity

A variety of chiral catalysts have been developed and successfully applied to control the stereochemical outcome of [3+2] cycloaddition reactions for the synthesis of complex pyrrolidines. These catalysts often operate through a bifunctional mechanism, activating both the 1,3-dipole and the dipolarophile to facilitate a highly ordered transition state.

Chiral squaramide-based organocatalysts have proven to be highly effective in promoting asymmetric [3+2] cycloaddition reactions. researchgate.netrsc.org These catalysts function as hydrogen-bond donors, activating the electrophile, while a basic moiety on the catalyst, often a tertiary amine, activates the nucleophile. researchgate.net In the context of synthesizing trifluoromethylated pyrrolidines, a quinine-squaramide catalyst has been employed in the diastereo- and enantioselective Michael/aza-Henry [3+2] cycloaddition of a trifluoromethyl-substituted iminomalonate and nitroalkenes. rsc.org This method provides access to highly functionalized 5-trifluoromethyl and 3-nitro substituted pyrrolidines with excellent yields and stereoselectivities. rsc.org The superiority of the squaramide moiety over thiourea (B124793) in achieving high enantioselective recognition has been noted in certain cycloaddition reactions. acs.org

| Catalyst | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |

| Quinine-squaramide | Michael/aza-Henry [3+2] cycloaddition | Trifluoromethyl-substituted iminomalonate and nitroalkenes | up to 82 | >20:1 | 99 | rsc.org |

| Squaramide C4 | [3+2] cycloaddition | Isatin-derived 1,3-dipoles and chloronitroalkene | 84 | - | 98 | acs.org |

While the provided search results highlight the use of various amine-based catalysts in pyrrolidine synthesis, specific examples detailing the application of chiral primary-tertiary amine catalysis for the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine are not explicitly available. However, the broader success of bifunctional amine catalysis in asymmetric synthesis suggests its potential applicability. mdpi.com These catalysts typically utilize a primary or secondary amine to form an enamine or iminium ion intermediate, while a tertiary amine or other functional group provides the chiral environment and can participate in the catalytic cycle.

Bifunctional thiourea catalysts, which operate through a similar hydrogen-bonding activation mechanism to squaramides, are also prominent in asymmetric synthesis. rsc.orgnih.gov They have been successfully used to catalyze aza-Henry reactions of cyclic trifluoromethyl ketimines, which are key precursors for trifluoromethylated pyrrolidines. jst.go.jp The ability of the thiourea moiety to act as a double hydrogen-bond donor is crucial for its catalytic activity. rsc.org In the diastereo- and enantioselective [3+2] cycloaddition of isatin-derived 1,3-dipoles and chloronitroalkenes, a bifunctional thiourea catalyst provided good enantioselectivity, although it was surpassed by a squaramide catalyst in this specific reaction. acs.org A novel spiro-pyrrolidine-derived bifunctional thiourea catalyst has also been developed for stereoselective conjugate additions. rsc.org

| Catalyst | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |

| Thiourea C3 | [3+2] cycloaddition | Isatin-derived 1,3-dipoles and chloronitroalkene | - | - | 67 | acs.org |

| Cinchona alkaloid thiourea | Aza-Henry reaction | Cyclic trifluoromethyl ketimines | - | - | high | jst.go.jp |

Chiral dinuclear zinc catalysts have emerged as powerful tools for enantioselective transformations. These catalysts have been successfully applied to the formal [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with aurone (B1235358) derivatives. nih.gov The proposed mechanism involves a cooperative activation model where the catalyst acts as both a Brønsted base and a Lewis acid. nih.gov This dual activation leads to the efficient construction of chiral spiro[benzofuran-pyrrolidine] scaffolds containing two adjacent spiro quaternary stereocenters with high yields and excellent enantioselectivities. nih.gov

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| Chiral dinuclear zinc catalyst | Formal [3+2] cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and aurone derivatives | up to 95 | up to 99 | nih.gov |

Methodologies for Constructing Multiple Contiguous Stereogenic Centers

The synthesis of pyrrolidines with multiple stereocenters is a significant challenge, requiring precise control over both relative and absolute stereochemistry. An organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group and three contiguous stereogenic centers. nih.gov This one-pot protocol, catalyzed by a commercially available secondary amine, proceeds with high yields and excellent stereoselectivities. nih.gov

Another powerful strategy involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.govugent.be In this approach, enantiopure 4-formyl-β-lactams are converted to the corresponding trifluoromethylated azetidines. nih.govugent.be Subsequent activation and ring-opening with various nucleophiles lead to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent diastereoselectivity (dr >99:1). nih.govugent.be This method provides a robust entry into pyrrolidines with defined stereochemistry at C2, C3, and C4.

Furthermore, a one-pot double aldol–Tishchenko cascade using N-tert-butyl sulfinimines has been shown to stereoselectively install five contiguous stereogenic centers, yielding 3-amino-1,5-diol derivatives with exceptional diastereoselectivity (>98:2 dr). acs.org Such advanced cascade reactions represent the cutting edge of efficiency in constructing complex chiral molecules. acs.org

Table 2: Synthesis of Pyrrolidines with Multiple Contiguous Stereocenters

| Method | Key Transformation | Stereocenters | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Domino Michael/Mannich [3+2] | 3 | High | nih.gov |

| Rearrangement | Ring expansion of azetidines | 3 | dr >99:1 | nih.govugent.be |

| Cascade Reaction | Double aldol–Tishchenko | 5 | dr >98:2 | acs.org |

Strategies for Stereoselective Spiro Quaternary Stereocenter Construction

The construction of spirocyclic scaffolds containing a quaternary stereocenter is a formidable task in organic synthesis. Pyrrolidinyl spirooxindoles are a prominent class of such molecules, often exhibiting significant biological activity. Highly stereoselective methods have been developed for their synthesis, including organocatalytic [3+2] cycloadditions between isatin-derived alkenes and azomethine ylides. These reactions can create a spiro-quaternary center and up to three additional stereocenters in a single step.

A highly stereodivergent [3+2] cycloaddition of iminoesters with α-substituted acrylates has been achieved using two different silver(I) catalytic systems (AgHMDS/DTBM-Segphos and Ag₂O/CA-AA-Amidphos). acs.orgorganic-chemistry.org This method allows for the selective synthesis of either exo- or endo-pyrrolidines with a C4-ester-quaternary center, achieving excellent diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). acs.orgorganic-chemistry.org The utility of this strategy was demonstrated in the total synthesis of spirotryprostatin A. organic-chemistry.org

Chiral phosphoric acids have also been utilized in condensation/N-alkylation cascades to generate spiro aminals with quaternary stereocenters, achieving up to 94% ee. dicp.ac.cn These advanced strategies provide a framework for the potential construction of spiro-pyrrolidines incorporating a 3-(2,2,2-trifluoroethyl) moiety.

Desymmetrization Approaches in Pyrrolidine Synthesis

Desymmetrization of meso-compounds is an elegant and powerful strategy for accessing enantiomerically pure products. In pyrrolidine synthesis, the desymmetrization of prochiral or meso-pyrrolidines offers an efficient route to chiral building blocks.

Enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines through ester hydrolysis or transesterification has been shown to provide the corresponding monoesters in high enantiomeric excess. researchgate.net Another powerful approach is the asymmetric desymmetrization of meso-diols catalyzed by C₂-symmetric chiral 4-pyrrolidinopyridines, which can achieve high enantioselectivity. nih.gov

A notable chemical approach involves the desymmetrization of 3-substituted oxetanes. organic-chemistry.orgnih.gov Using either a tert-butylsulfinamide chiral auxiliary or a chiral phosphoric acid catalyst, this method enables the asymmetric synthesis of chiral pyrrolidines that possess an all-carbon quaternary stereocenter at the 3-position. organic-chemistry.orgnih.gov This strategy is particularly relevant as it directly forges the C3-substituted pyrrolidine core and could be adapted for substrates leading to this compound.

Development of Stereodivergent Synthetic Strategies

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters from a common starting material, simply by changing the catalyst or reaction conditions. This approach is highly valuable for exploring structure-activity relationships in drug discovery.

For pyrrolidine synthesis, a stereodivergent methodology has been developed based on the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters. acs.orgfigshare.com By simply reversing the order of addition of the catalyst and substrate, two different diastereomers of a substituted pyrrolo-isoxazolidine can be formed with high selectivity, which can then be converted to the corresponding complex pyrrolidines. acs.orgfigshare.com

Another example is a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence. rsc.org In this reaction, the stereochemical outcome (2,5-cis vs. 2,5-trans) can be controlled by the choice of the nitrogen protecting group on the starting amino alkyne. rsc.org This strategy was successfully applied to the total synthesis of the diastereomeric natural products (+)-monomorine I and (+)-indolizidine 195B. rsc.org The development of such catalyst- and substrate-controlled stereodivergent methods will be crucial for the selective synthesis of any diastereomer of a polysubstituted pyrrolidine like a functionalized this compound derivative.

Analytical Methodologies for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of a chiral molecule relies on techniques that can probe the spatial arrangement of its atoms. For compounds like this compound, the primary methods involve single-crystal X-ray diffraction and specialized NMR spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules. This technique provides a definitive three-dimensional map of the electron density within a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

For a molecule like this compound, obtaining a single crystal of the free base or a suitable salt is the first and often most challenging step. The hydrochloride salt of this compound is commonly used to improve crystallinity. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure.

To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. This effect, particularly for heavier atoms, allows for the differentiation between the two possible enantiomers. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer.

While specific crystallographic data for this compound is not widely published in publicly accessible databases, the general methodology is well-established for pyrrolidine derivatives. For instance, the absolute configuration of other substituted pyrrolidines has been unequivocally determined using this method. uni.lu

Table 1: Representative Crystallographic Data for a Chiral Pyrrolidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(4) |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the elucidation of molecular structure and, in specific applications, for the determination of absolute configuration. While standard NMR techniques can confirm the connectivity of atoms, specialized methods are required to deduce the absolute stereochemistry.

One common approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. wikipedia.org The chiral amine, this compound, can be reacted with both enantiomers of the CDA to form a pair of diastereomers. These diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (the "Mosher method"), the absolute configuration of the original amine can be determined.

The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly sensitive probe for stereochemical analysis. The chemical shift of the CF₃ group is highly dependent on its chemical environment, and the formation of diastereomeric derivatives with a CDA will lead to separate ¹⁹F NMR signals for each diastereomer. The relative integration of these signals can also be used to determine the enantiomeric excess of the sample.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also provide through-space correlations between protons, which can help to establish the relative stereochemistry of substituents on the pyrrolidine ring. When combined with computational modeling, these data can sometimes be used to infer the absolute configuration.

Table 2: Illustrative ¹⁹F NMR Data for a Diastereomeric Derivative of a Chiral Fluorinated Amine

| Diastereomer | Chemical Shift (δ, ppm) |

| (R)-Amine-(R)-CDA | -72.5 |

| (S)-Amine-(R)-CDA | -72.8 |

Note: This table is a hypothetical representation to illustrate the expected differences in chemical shifts for diastereomeric derivatives.

Derivatization and Advanced Chemical Transformations

Regioselective Functional Group Modifications

Regioselective modifications of the 3-(2,2,2-trifluoroethyl)pyrrolidine core are crucial for synthesizing a diverse library of compounds. The pyrrolidine (B122466) nitrogen and the carbon atoms of the ring offer distinct sites for functionalization.

The secondary amine of the pyrrolidine ring is a primary site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that introduce a wide variety of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation: The direct N-alkylation of the pyrrolidine nitrogen can be achieved using various alkylating agents. Typically, this reaction involves treating the pyrrolidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. echemi.com Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. organic-chemistry.org For less reactive alkylating agents, stronger bases or the use of ionic liquids can enhance the reaction efficiency. organic-chemistry.org

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen is a robust method to form amides. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct. These reactions are generally high-yielding and proceed under mild conditions. N-acyl derivatives are not only important final products but also serve as key intermediates, for instance, in directing subsequent C-H functionalization reactions.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Pyrrolidine Derivatives This table shows general reaction conditions applicable to 3-substituted pyrrolidines.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-3-(2,2,2-trifluoroethyl)pyrrolidine | echemi.comorganic-chemistry.org |

| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(2,2,2-trifluoroethyl)pyrrolidine | nih.gov |

| Reductive Amination | Aldehyde or Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | N-Alkyl-3-(2,2,2-trifluoroethyl)pyrrolidine | nih.gov |

Selective oxidation of the pyrrolidine ring can lead to the formation of valuable intermediates such as lactams or iminium ions. The position of oxidation can be controlled by the choice of reagents and the nature of the substituent on the nitrogen atom. For N-acyl pyrrolidines, oxidation often occurs at the α-carbon to the nitrogen, leading to the formation of N-acylpyrrolidin-2-ones (lactams). Reagents like iron(II)-hydrogen peroxide have been used for this transformation. researchgate.net

A particularly useful strategy involves the generation of an N-acyliminium ion intermediate. ulb.ac.be These electrophilic species can be formed by the oxidation of N-substituted pyrrolidines and can be trapped in situ by various nucleophiles, enabling α-functionalization. rsc.orgrsc.org For instance, redox-neutral methods using oxidizing agents like quinone monoacetals can generate an iminium ion from the pyrrolidine, which then reacts with a nucleophile. rsc.org This approach allows for the introduction of substituents at the C2 or C5 position of the pyrrolidine ring.

Ring Transformations and Skeletal Rearrangements

Altering the heterocyclic core of this compound through ring transformations or rearrangements opens pathways to novel molecular scaffolds.

The conversion of the saturated pyrrolidine ring into an aromatic pyrrole (B145914) ring is a significant transformation that drastically changes the molecule's properties. This aromatization is typically achieved through dehydrogenation. Catalytic dehydrogenation using catalysts such as palladium on carbon (Pd/C) at elevated temperatures or using metal-free catalysts like B(C₆F₅)₃ with a hydride acceptor can effectively convert pyrrolidines to pyrroles. uctm.eduacs.org

Another approach involves a stepwise oxidation. The pyrrolidine can first be oxidized to a 3-pyrroline (B95000), which can then be further oxidized to the corresponding pyrrole. A more direct, one-step method has been developed using photoredox catalysis, which can initiate an enamine–imine tautomerization and subsequent functionalization/aromatization sequence to yield β-substituted pyrroles directly from pyrrolidine precursors. acs.org This method offers high regioselectivity and functional group tolerance. acs.org

Ring expansion reactions provide a powerful method for synthesizing larger heterocyclic systems from readily available smaller rings. Pyrrolidine derivatives can be converted into six-membered (piperidines) or seven-membered (azepanes) heterocycles. One strategy involves the formation of a bicyclic azetidinium intermediate from a 2-substituted pyrrolidine. This strained intermediate can then undergo a regioselective nucleophilic attack, leading to the cleavage of one of the azetidinium C-N bonds and the formation of a larger ring. researchgate.netresearchgate.net

Research has demonstrated the synthesis of fluoroalkylated azepanes through the ring expansion of corresponding pyrrolidines. researchgate.net This methodology is significant as it allows the synthesis of di- and tri-substituted azepanes with a high degree of control. Another approach involves a palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines to access azepanes. chemrxiv.org A hydride transfer-initiated ring expansion has also been developed to synthesize tetrahydro-1-benzazepines from 4-pyrrolidinyl isatins, showcasing an atom- and step-economical protocol. nih.gov

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds on the this compound scaffold is essential for building molecular complexity. These reactions can be directed to various positions on the ring, most commonly at the α-position to the nitrogen.

One of the most prevalent strategies for α-functionalization involves the in situ generation of an iminium ion from an N-substituted pyrrolidine, followed by the addition of a nucleophile. rsc.orgnih.gov This can be achieved through various oxidative methods. Alternatively, the α-position can be deprotonated using a strong base (e.g., s-BuLi) in the presence of a chelating agent like (-)-sparteine (B7772259) to form a configurationally stable organolithium species. acs.org This lithiated intermediate can then react with a range of electrophiles to introduce new carbon-based substituents with high stereocontrol. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for C-C bond formation. For example, the hydroarylation of N-alkyl pyrrolines (the unsaturated counterpart to pyrrolidines) with aryl halides can produce 3-aryl pyrrolidines. researchgate.netnih.gov This reductive Mizoroki-Heck type reaction provides direct access to a class of compounds with significant biological potential.

Table 2: Key Carbon-Carbon Bond Forming Reactions on the Pyrrolidine Ring

| Reaction Type | Key Intermediate/Strategy | Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|

| α-Arylation | Iminium Ion Formation | Oxidant (e.g., Quinone Monoacetal), Aryl Nucleophile, Base (e.g., DABCO) | C2 or C5 | rsc.orgrsc.org |

| α-Alkylation | Deprotonation/Metalation | Strong Base (e.g., s-BuLi), (-)-Sparteine; Alkyl Halide Electrophile | C2 | acs.org |

| Conjugate Addition | Lithiated N-Boc-pyrrolidine | s-BuLi/(-)-Sparteine; Nitroalkene | C2 | nih.gov |

| Hydroarylation (from Pyrroline) | Reductive Mizoroki-Heck | Pd Catalyst, Aryl Halide, Hydride Source (e.g., Formic Acid) | C3 | researchgate.netnih.gov |

Strategic Implementation of Protecting Groups in Multistep Synthesis

In the synthesis of complex molecules, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby allowing other parts of the molecule to be modified selectively. ub.edutcichemicals.com The secondary amine of the this compound scaffold is a nucleophilic and basic site that typically requires protection during many synthetic transformations to prevent unwanted side reactions.

The strategic use of protecting groups is exemplified in the synthesis of the Janus kinase (JAK) inhibitor, (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. google.comgoogle.comwipo.int In the synthetic routes described for this complex pharmaceutical agent, an appropriate protecting group (PG) is installed on the pyrrolidine nitrogen of an early-stage intermediate. google.com

This protection serves several critical functions:

It deactivates the nitrogen, preventing it from acting as a nucleophile in subsequent bond-forming reactions.

It prevents the basic nitrogen from interfering with catalysts or reagents used in other steps.

It can influence the solubility and handling properties of the synthetic intermediates.

A common choice for protecting secondary amines like the one in the pyrrolidine ring is the tert-butoxycarbonyl (Boc) group. mdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). tcichemicals.com Another frequently used protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. tcichemicals.com

Table 2: Common Protecting Groups for the Pyrrolidine Nitrogen

| Protecting Group (Abbreviation) | Structure | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl (Boc) | Boc-N< | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz or Z) | Cbz-N< | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-N< | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Acetyl (Ac) | Ac-N< | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms, including the identification of transition states and intermediates.

Investigation of Reaction Mechanisms in Cycloaddition and Hydrogenation Processes

While direct DFT studies on the cycloaddition and hydrogenation reactions of 3-(2,2,2-trifluoroethyl)pyrrolidine are not extensively documented, research on analogous systems provides significant insights.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides to fluorinated styrenes to produce fluorinated pyrrolidines has been investigated using DFT. These studies reveal that the reaction mechanism can be either concerted or stepwise. For instance, the reaction with monofluorostyrene follows a concerted pathway, whereas with difluoro- and trifluorostyrenes, a stepwise route with two transition states is favored. nih.gov The activation energy for these cycloadditions is notably lower for the more fluorinated substrates. nih.gov A study on the [3+2] cycloaddition to form spirooxindole pyrrolidine (B122466) derivatives, investigated using DFT, predicted four closely lying transition states and suggested a radical mechanism confirmed by Natural Bond Orbital (NBO) analysis. rsc.org These findings suggest that the cycloaddition reactions to form pyrrolidines are mechanistically complex, with the specific pathway being sensitive to the substitution pattern of the reactants.

Hydrogenation Processes: The dehydrogenation of pyrrolidines to pyrroles, the reverse of hydrogenation, has been studied computationally. A proposed mechanism for the borane-catalyzed dehydrogenation of N-alkylpyrrolidines involves an initial α-nitrogen hydride abstraction by the borane (B79455) catalyst to form an iminium borohydride (B1222165) intermediate. acs.org This is followed by deprotonation to yield a dihydropyrrole. acs.org For the hydrogenation of diketones with anilines to form N-aryl-substituted pyrrolidines, mechanistic studies indicate a competition between Paal-Knorr condensation (leading to pyrroles) and iridium-catalyzed transfer hydrogenation (leading to pyrrolidines). mdpi.com

Elucidation of Regioselectivity and Stereoselectivity Origins

DFT calculations are crucial for understanding the origins of regioselectivity and stereoselectivity in the synthesis of substituted pyrrolidines.

In the context of 1,3-dipolar cycloadditions to form fluorinated pyrrolidines, DFT has been used to rationalize the observed high diastereoselectivity and enantioselectivity. nih.gov For the synthesis of spirooxindole pyrrolidine derivatives, DFT studies correctly predicted the observed meta-regioselectivity and endo-stereoselectivity by identifying the most favored reaction pathway among the possible transition states. rsc.org Similarly, in Lewis-acid-catalyzed Diels-Alder reactions to form related heterocyclic structures, DFT calculations have been employed to understand the preference for endo or exo products. nih.gov These studies highlight that the selectivity is a result of subtle differences in the activation energies of the various possible transition states, which are influenced by electronic and steric factors.

Characterization of Transition States and Key Intermediates

The characterization of transition states and intermediates is a key outcome of DFT-based mechanistic studies. For the synthesis of pyrrolidinedione derivatives, a quantum chemical study of the one-pot synthesis from nitromethane (B149229) and coumarin (B35378) elucidated the entire reaction pathway, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org The calculations revealed the energy barriers for each step and the structures of the intermediates and transition states. rsc.org In the context of pyrrolidine ring transformations induced by deoxyfluorinating reagents, the formation of aziridinium (B1262131) intermediates has been proposed to explain the observed products, which include both piperidine (B6355638) and pyrrolidine derivatives. rsc.org Furthermore, polyhydroxylated pyrrolidines, also known as aza-sugars, are recognized for their ability to mimic the oxa-carbenium transition state of carbohydrate-processing enzymes, a feature that underpins their biological activity. nih.gov

Theoretical Studies on the Stability and Reactivity of Pyrrolidine-Derived Iminium Ions

The formation of iminium ions is a key step in many reactions involving pyrrolidines. Computational studies, primarily using the M06-2X/6-311+G(d,p) method, have been conducted to determine the relative stability of various pyrrolidine-derived iminium ions. acs.org These studies have established equilibrium positions for reactions where a secondary amine is transferred between two different carbonyl compounds. acs.org The relative energies obtained from these calculations can predict which iminium species will be predominantly formed in a reaction mixture containing multiple carbonyl groups. acs.org

The stability of these iminium ions is influenced by factors such as conjugation. An additional double bond in the iminium ion structure leads to a relative stabilization of approximately 3.5 kcal/mol. acs.org Furthermore, the basicity of the parent pyrrolidine, which is influenced by substituents, has a strong effect on the stability and reactivity of the corresponding iminium ion. nih.gov

Computational Insights into C(sp³)–H Trifluoromethylation of Pyrrolidine Rings

Direct C(sp³)–H trifluoromethylation is a highly sought-after transformation in medicinal chemistry. DFT calculations have been employed to investigate the mechanisms of such reactions. For the copper-mediated trifluoromethylation of benzylic C(sp³)–H bonds, two primary pathways have been identified through DFT studies: a radical recombination/reductive elimination pathway and a single-electron transfer (SET) pathway. researchgate.net

Further computational studies on the direct trifluoromethylation of C(sp³)–H bonds adjacent to electron-deficient heteroaryl groups have proposed a transient activating strategy involving a triflate (Tf) shift process. researchgate.net The innate C-H trifluoromethylation of heterocycles using CF₃SO₂Na has also been investigated, with a proposed mechanism involving the generation of a trifluoromethyl radical (•CF₃). nih.gov This radical can then be captured by the heterocycle, leading to the trifluoromethylated product. nih.gov A cobalt-based photocatalyst for C-H trifluoromethylation has been studied, where visible light activation of a Co(III)-CF₃ complex leads to homolysis of the Co-CF₃ bond and the release of the •CF₃ radical. nih.gov These computational insights provide a foundational understanding of the potential mechanisms for the C(sp³)–H trifluoromethylation of the pyrrolidine ring in this compound.

Conformational Analysis of Fluorinated Pyrrolidine Systems

The introduction of fluorine-containing substituents significantly impacts the conformational preferences of the pyrrolidine ring. The pyrrolidine ring itself is flexible and can adopt various puckered conformations. The presence of a trifluoroethyl group at the 3-position introduces further complexity.

Studies on simpler 3-fluoropyrrolidines have shown that the fluorine atom can exist in either a pseudo-axial or pseudo-equatorial position. The conformational equilibrium is governed by a combination of steric and stereoelectronic effects, including the gauche effect. beilstein-journals.org The fluorine gauche effect, which arises from stabilizing σCH→σ*CF hyperconjugative interactions, often favors a conformation where the fluorine atom is gauche to the nitrogen. beilstein-journals.org

Upon protonation to form the pyrrolidinium (B1226570) cation, the conformational landscape changes dramatically. In the case of 3-fluoropyrrolidinium, a strong preference for a conformation with the fluorine atom in a pseudo-axial orientation is observed. beilstein-journals.orgresearchgate.net This is attributed to a stabilizing electrostatic interaction between the positively charged nitrogen and the partially negatively charged fluorine (N⁺-H···F-C). researchgate.net This attractive interaction can override other conformational preferences.

The conformational preferences of fluorinated N-heterocycles are summarized in the table below, drawing parallels for what might be expected for this compound.

| Compound/System | Dominant Conformation/Effect | Computational Method/Reference |

| 3-Fluoropyrrolidine | Influenced by gauche effect, exists as a mixture of conformers. | DFT beilstein-journals.org |

| 3-Fluoropyrrolidinium cation | Strong preference for pseudo-axial fluorine due to N⁺-H···F-C interaction. | CCSD/DGTZVP, DFT beilstein-journals.orgresearchgate.net |

| Difluorinated Pyrrolidines | Conformer stabilities influenced by gauche and anomeric effects. | B3LYP-D3BJ/6-311++G** beilstein-journals.org |

| Fluorinated Piperidines | Often prefer axial fluorine conformation due to stabilizing C-F···N⁺ interactions. | DFT (M06-2X/def2-QZVPP) nih.gov |

These computational studies, while not all directly on this compound, provide a robust framework for understanding its chemical behavior. The interplay of steric and electronic effects introduced by the trifluoroethyl group will undoubtedly dictate its reactivity and conformational landscape, making it a fascinating subject for future dedicated computational investigations.

Advanced Research Perspectives in Chemical Design and Application

Strategic Utility as Chiral Building Blocks in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.govnih.gov The introduction of a trifluoroethyl group at the 3-position endows the parent pyrrolidine with unique properties, making 3-(2,2,2-trifluoroethyl)pyrrolidine a sought-after chiral building block for the synthesis of complex molecular architectures. nih.gov3wpharm.com

Precursors for Polycyclic and Spiro-Fused Heterocycles

The development of novel synthetic methodologies to construct intricate molecular frameworks is a perpetual goal in organic chemistry. This compound serves as a valuable precursor for the synthesis of polycyclic and spiro-fused heterocyclic systems. These structural motifs are of significant interest as they can orient substituents in well-defined three-dimensional space, a crucial aspect for modulating biological activity.

One of the key reactions for constructing such systems is the 1,3-dipolar cycloaddition. nih.govrsc.org This reaction, often employing azomethine ylides generated from pyrrolidine derivatives, allows for the stereoselective formation of complex pyrrolidine-containing scaffolds. For instance, the reaction of N-substituted pyrrolidines with various dipolarophiles can lead to the formation of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with potential anticancer activity. nih.gov The presence of the trifluoroethyl group can influence the reactivity and selectivity of these cycloaddition reactions, offering a handle to fine-tune the synthesis of desired products.

Furthermore, the pyrrolidine ring can be a part of more complex fused systems. For example, methods have been developed for the synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives, which have shown potential as antifungal agents. nih.gov The strategic use of building blocks like this compound in such syntheses allows for the creation of diverse libraries of compounds for biological screening. researchgate.net

Integration into Diverse Molecular Scaffolds for Enhanced Structural Complexity

The versatility of this compound extends to its integration into a wide array of molecular scaffolds, thereby increasing their structural complexity and providing access to novel chemical space. nih.govnih.gov This is particularly relevant in drug discovery, where the exploration of three-dimensional chemical space is crucial for identifying new lead compounds. nih.gov

The pyrrolidine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in approved drugs. mdpi.com By incorporating the this compound unit, chemists can systematically modify the steric and electronic properties of a lead molecule. For example, it can be incorporated into larger frameworks to create novel inhibitors of enzymes such as carbonic anhydrase. nih.govtandfonline.com

The synthesis of such complex molecules often involves multi-step sequences where the pyrrolidine derivative is introduced at a key stage. nih.gov The development of efficient methods for the stereoselective synthesis of pyrrolidine-containing drugs and their precursors is an active area of research. nih.gov

Modulation of Molecular Properties Through Fluorine Incorporation

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. The trifluoroethyl group in this compound is a prime example of how fluorine can be used to modulate key molecular parameters.

Impact on Conformational Preferences and Stereochemical Fidelity

The conformation of the five-membered pyrrolidine ring is flexible and can exist in various puckered forms, often described as envelope or twist conformations. researchgate.netnih.gov The substituents on the ring play a crucial role in determining the preferred conformation. The introduction of a bulky and electron-withdrawing trifluoroethyl group at the 3-position can significantly influence the ring's conformational equilibrium. researchgate.net

Studies on substituted pyrrolidines have shown that electronegative substituents can alter the pucker of the ring. nih.gov For instance, a cis-4-CF3 substituent on a pyrrolidine ring has been shown to favor a pseudo-axial conformation for other substituents, which can be critical for biological activity. nih.gov While specific conformational analysis of this compound is not extensively detailed in the provided results, the general principles of fluorine's influence on ring conformation suggest that the trifluoroethyl group would exert a significant stereoelectronic effect, thereby influencing the spatial arrangement of other parts of the molecule. This conformational control is vital for maintaining stereochemical fidelity during a synthesis and for ensuring the correct presentation of pharmacophoric elements to a biological target. frontiersin.org

Influence on Physicochemical Parameters Relevant to Molecular Design

The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability. nih.govnih.govresearchgate.netresearchgate.netlincoln.ac.uk These parameters are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The strong electron-withdrawing nature of the trifluoroethyl group is also expected to lower the pKa of the pyrrolidine nitrogen, making it less basic. This can have significant implications for drug-receptor interactions and the pharmacokinetic properties of the molecule. researchgate.net

| Property | Influence of 3-(2,2,2-trifluoroethyl) Group | Reference |

| Conformational Preference | Can influence the puckering of the pyrrolidine ring, favoring specific conformations. | nih.govnih.govresearchgate.net |

| Lipophilicity (logP/logD) | The effect is complex and can lead to either an increase or decrease depending on the molecular context. | nih.govnih.govresearchgate.net |

| Basicity (pKa) | Expected to decrease the basicity of the pyrrolidine nitrogen due to the electron-withdrawing nature of the trifluoroethyl group. | researchgate.net |

Contributions to Chemical Space Exploration and Diversity

The concept of "chemical space" encompasses all possible molecules. A key objective in drug discovery and materials science is to explore this vast space to identify novel compounds with desired properties. The use of building blocks like this compound significantly contributes to this exploration by enabling the synthesis of molecules with unique three-dimensional shapes and property profiles. nih.govnih.gov

Saturated heterocyclic rings, such as pyrrolidine, provide greater three-dimensional diversity compared to flat aromatic systems. nih.gov The introduction of the trifluoroethyl substituent further enhances this three-dimensionality and introduces unique electronic properties. By incorporating this building block into various synthetic routes, chemists can generate libraries of structurally diverse compounds. nih.govbeilstein-journals.org This diversity-oriented synthesis approach increases the probability of discovering novel bioactive molecules. nih.gov The unique combination of a chiral, non-planar heterocyclic core with a highly fluorinated side chain makes this compound a powerful tool for expanding the boundaries of known chemical space.

Design and Synthesis of Novel Chemical Entities

The strategic incorporation of the this compound scaffold into drug design campaigns represents a significant advancement in the pursuit of novel chemical entities with enhanced pharmacological profiles. The introduction of the trifluoroethyl group at the 3-position of the pyrrolidine ring is a key design element, imparting unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.

The synthesis of derivatives based on this scaffold often involves multi-step sequences, beginning with the construction of the core this compound structure. One patented approach details the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a Janus kinase (JAK) inhibitor. google.com This highlights the utility of the trifluoroethylpyrrolidine moiety as a crucial building block in the synthesis of complex, biologically active molecules. The synthesis of such compounds underscores the importance of stereoselective methods to ensure the desired pharmacological effect.

Research into novel pyrrolidine derivatives has demonstrated their potential as potent and selective inhibitors of various enzymes. For instance, the design and synthesis of pyrrolidine-based hydroxamates have yielded highly potent inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. While not explicitly using the this compound core, these studies establish the pyrrolidine scaffold as a versatile platform for inhibitor design. The trifluoroethyl group in the title compound is anticipated to further enhance interactions with protein targets through favorable lipophilic and electronic interactions.

The table below illustrates the types of novel chemical entities that can be conceptualized and synthesized incorporating the this compound scaffold, based on established synthetic strategies for related compounds.

| Target Class | Conceptual Derivative Structure | Rationale for Design |

| Kinase Inhibitors | N-Aryl/heteroaryl-3-(2,2,2-trifluoroethyl)pyrrolidine amides | The trifluoroethyl group can occupy hydrophobic pockets in the kinase active site, while the N-substituent can be varied to achieve selectivity. |

| Protease Inhibitors | This compound-based peptidomimetics | The pyrrolidine ring acts as a constrained scaffold to mimic peptide turns, and the trifluoroethyl group can enhance binding affinity. |

| GPCR Modulators | Spirocyclic compounds derived from this compound | Introduction of spirocyclic centers can lead to novel three-dimensional shapes that can interact with G-protein coupled receptors in unique ways. |

Enabling Access to Diverse Structural Frameworks for Synthetic Libraries

The this compound scaffold is a valuable building block for the construction of diverse structural frameworks in synthetic libraries, a cornerstone of modern drug discovery. The generation of such libraries, often through combinatorial chemistry or diversity-oriented synthesis (DOS), allows for the rapid exploration of vast chemical space to identify novel bioactive compounds. nih.gov

The pyrrolidine ring itself offers a versatile, non-planar scaffold that can be readily functionalized at multiple points, leading to a high degree of three-dimensionality, a desirable trait for interacting with complex biological targets. nih.gov The presence of the trifluoroethyl group adds another layer of diversity, introducing a lipophilic and metabolically stable moiety that can significantly influence the properties of the library members.